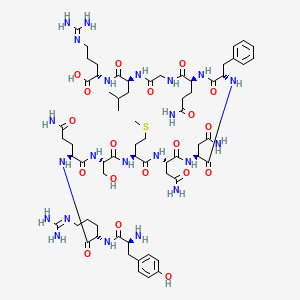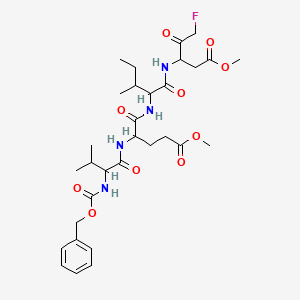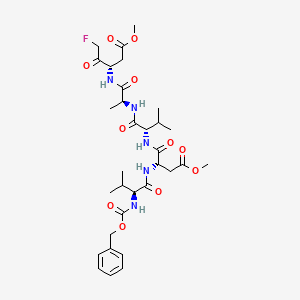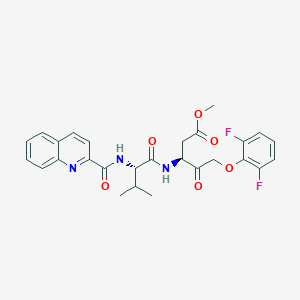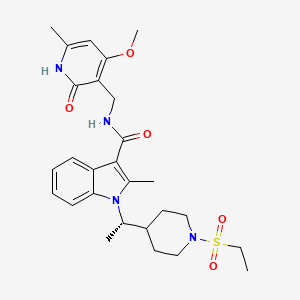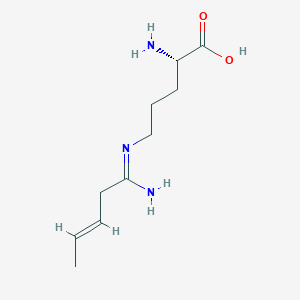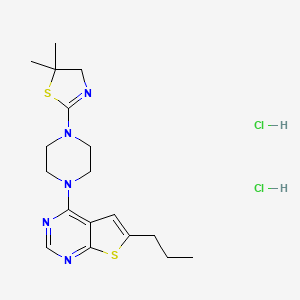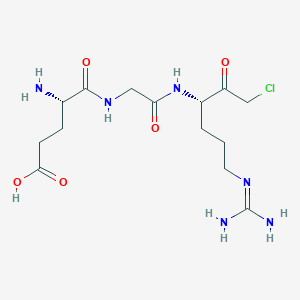
Cinnzeylanol
説明
Cinnzeylanol is a diterpenoid, a natural product found in Cinnamomum iners, Cinnamomum aromaticum, and other organisms . It has a molecular formula of C20H32O7 .
Synthesis Analysis
The synthesis of this compound has been reported in a 15-step process from the commercially available terpene (S)-pulegone . The efficiency of the synthesis derives from the use of a Pauson-Khand reaction to rapidly build the carbon framework and a SeO2-mediated oxidation to install three oxygen atoms in a single step .Chemical Reactions Analysis
This compound was isolated from the barks of Cinnamonum zeylanicum Nees (ceylon cinnamon). Its chemical properties and NMR spectra were discussed in terms of its structures .科学的研究の応用
Antimicrobial and Anti-parasitic Activity
Cinnzeylanol has been studied for its potential in combating various microbial and parasitic infections. Research indicates that it possesses antimicrobial properties that could be effective against a range of bacteria and fungi, contributing to its use in treating infectious diseases .
Metabolic Disease Management
Studies suggest that this compound may have a role in managing metabolic diseases such as diabetes. It has been shown to help in lowering blood glucose levels , which is crucial for the treatment and management of diabetes .
Cardiovascular Health
This compound has been associated with cardiovascular benefits, including the lowering of blood pressure and serum cholesterol . These properties make it a compound of interest for the prevention and treatment of heart diseases .
Neuroprotection
The compound has demonstrated neuroprotective effects , which could be beneficial in the treatment of neurodegenerative diseases. It inhibits tau aggregation and filament formation, which are hallmarks of Alzheimer’s disease .
Anti-inflammatory and Analgesic Effects
This compound exhibits anti-inflammatory and analgesic activities , suggesting its use in pain management and inflammatory conditions. Its ability to modulate the body’s inflammatory response makes it a candidate for further research in this area .
Gastrointestinal Protection
There is evidence to support the use of this compound in protecting the gastrointestinal tract. It has anti-secretagogue and anti-gastric ulcer effects , which can help in the treatment of ulcers and other gastrointestinal disorders .
Antioxidant Properties
This compound is known for its antioxidant properties , which play a role in preventing oxidative stress-related damage. This is significant in the context of aging and various chronic diseases .
Modulation of Ion Channels
Ryanodol, a related compound, modulates intracellular calcium-ion release at ryanodine receptors, which are critical for muscle excitation-contraction coupling and synaptic transmission. This compound’s similarity suggests it may also influence these ion channels, which is important for both skeletal and cardiac muscle function .
作用機序
Target of Action
Cinnzeylanol, also known as 3-deoxy-ryanodol, is a diterpenoid It’s known that compounds from the cinnamomum species have demonstrated numerous beneficial medicinal effects .
Mode of Action
It’s known that cinnamomum species have demonstrated anti-microbial and anti-parasitic activity, lowering of blood glucose, blood pressure and serum cholesterol, anti-oxidant and free-radical scavenging properties, inhibition of tau aggregation and filament formation (hallmarks of alzheimer’s disease), inhibitory effects on osteoclastogenesis, anti-secretagogue and anti-gastric ulcer effects, anti-nociceptive and anti-inflammatory activity, wound healing properties and hepato-protective effects .
Biochemical Pathways
It’s known that cinnamomum species have been shown to improve glucose metabolisms and affect protein phosphorylation and dephosphorylation function as insulin .
Pharmacokinetics
Drug likeness parameters are important indicators whether some molecule possesses suitable adme properties or not .
Result of Action
It’s known that cinnamomum species have demonstrated prominent antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .
Action Environment
It’s known that the amount of phytochemicals present in cinnamomum species can vary with the genotype, environmental conditions, and stem maturity .
将来の方向性
特性
IUPAC Name |
(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHZPQAYPSOHQT-AEOFTGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62394-04-1 | |
| Record name | (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62394-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ryanodol, 3-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cinnzeylanol and where is it found?
A1: this compound is a naturally occurring diterpene belonging to the ryanoid family. It was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum Nees) []. It has also been found in other plant species, including Persea indica [, , ] and Cinnamomum cassia [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C20H32O7 and a molecular weight of 384.46 g/mol [, ].
Q3: What are the biological activities of this compound?
A3: this compound, along with other ryanoid diterpenes, exhibits potent insect antifeedant activity [, ]. This activity has been demonstrated against various insect species, including Spodoptera litura, Spodoptera littoralis, Myzus persicae, and Rhopalosiphum padi [, , ]. Additionally, this compound has been identified as a potential analgesic agent, showing promising effects against paclitaxel-induced cold allodynia in animal models [].
Q4: How does the structure of this compound relate to its activity?
A4: Researchers have synthesized various derivatives of ryanodol, including this compound, to study the structure-activity relationships within this class of compounds [, ]. These studies have shown that modifications to the hydroxyl groups on the molecule, particularly on ring A, can significantly impact its biological activity [, ]. Further research is needed to fully elucidate the specific structural features of this compound that contribute to its antifeedant and analgesic properties.
Q5: What are the implications of the structural revision of natural ryanodol?
A5: Recent total synthesis studies have led to the revision of the originally proposed structure of natural ryanodol [, ]. The revised structure confirms that natural ryanodol is actually 3-epi-ryanodol, while the previously assigned structure corresponds to this compound [, ]. This finding has significant implications for understanding the biological activities and properties attributed to both compounds and necessitates a re-evaluation of previous studies based on the initial structural assignments.
Q6: How stable is this compound and how is it formulated?
A6: While specific information on the stability and formulation of this compound is limited in the provided research, the extraction methods employed offer some insight. Supercritical extraction and supercritical antisolvent fractionation techniques have been explored for the isolation of this compound and other natural products from plant material [, ]. These techniques suggest a potential avenue for obtaining purified this compound for further studies on its stability, formulation, and potential applications.
Q7: What analytical methods are used to characterize and quantify this compound?
A7: Researchers have utilized various analytical techniques for the isolation, characterization, and quantification of this compound. These methods include:
- X-ray crystallography: Used to determine the three-dimensional structure of this compound and confirm its absolute configuration [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed to elucidate the structure and stereochemistry of this compound, providing valuable information about its connectivity and spatial arrangement of atoms [, ].
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Utilized to identify and quantify this compound in complex plant extracts, allowing for the analysis of its presence and abundance in different plant parts and species [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




